molecular formula C11H15N3O B2467329 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one CAS No. 2034592-12-4

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one

Cat. No.: B2467329
CAS No.: 2034592-12-4
M. Wt: 205.261
InChI Key: HERSYXNBIUZYNK-UHFFFAOYSA-N
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Description

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo[1,5-a]pyrazine derivatives, which are known for their diverse biological activities. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in the formation of substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one can be compared with other similar compounds, such as:

    6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Another pyrazolo[1,5-a]pyrazine derivative with similar biological activities but different structural features.

    2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one:

The uniqueness of this compound lies in its specific structure, which imparts unique biological activities and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-3-4-11(15)13-7-8-14-10(9-13)5-6-12-14/h2,5-6H,1,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERSYXNBIUZYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCN2C(=CC=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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